Physicochemical Property Triage
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid (Target) exhibits a lower calculated LogP (cLogP) and molecular weight compared to N-substituted analogs, positioning it favorably within key drug-likeness criteria . The Target has a cLogP of 0.287 and molecular weight of 252.25 g/mol . In contrast, N-butyl substituted analog (CAS 514183-36-9) has a molecular weight of 308.35 g/mol , and the N-(4-methylphenyl) substituted analog (CAS 838874-00-3) has a molecular weight of 342.37 g/mol , both deviating further from optimal drug-like space. The lower cLogP of the Target suggests potentially enhanced aqueous solubility relative to more lipophilic N-substituted derivatives .
| Evidence Dimension | Calculated LogP (cLogP) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | cLogP: 0.287; MW: 252.25 g/mol |
| Comparator Or Baseline | Comparator 1 (N-butyl analog): MW 308.35 g/mol; Comparator 2 (N-(4-methylphenyl) analog): MW 342.37 g/mol |
| Quantified Difference | MW: -56.1 g/mol (vs. butyl analog); -90.12 g/mol (vs. methylphenyl analog) |
| Conditions | Computational chemistry predictions from molecular structure |
Why This Matters
Favorable physicochemical properties are critical for early-stage compound progression, influencing solubility, permeability, and ultimately, the likelihood of success in downstream assays.
